1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a sulfonamide derivative featuring a piperidine-4-carboxamide backbone linked to a 5-chlorothiophen-2-ylsulfonyl group and a 4-ethoxy-substituted benzothiazole. While direct pharmacological data for this compound are absent in the provided evidence, its analogs (e.g., CAS 941962-26-1, 1010979-74-4, and 899732-21-9) provide insights into structure-activity relationships (SAR) .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S3/c1-2-27-13-4-3-5-14-17(13)21-19(28-14)22-18(24)12-8-10-23(11-9-12)30(25,26)16-7-6-15(20)29-16/h3-7,12H,2,8-11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLLJMZNLOLBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN3O5S3, with a molecular weight of 538.05 g/mol. Its structure includes a piperidine ring, a benzo[d]thiazole moiety, and a chlorothiophenesulfonyl group, which contribute to its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study showed that synthesized derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Acetylcholinesterase Inhibition
This compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential applications in treating Alzheimer's disease. Some derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong inhibition compared to standard drugs .
3. Urease Inhibition
Urease inhibitors are vital in treating conditions like urinary tract infections and certain types of kidney stones. The compound showed promising urease inhibition with IC50 values significantly lower than reference standards .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The sulfonyl group in the compound facilitates interactions with enzyme active sites, enhancing inhibition.
- Binding Affinity : Docking studies have revealed that the compound binds effectively to bovine serum albumin (BSA), indicating good pharmacokinetic properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with three analogs:
* Estimated molecular formula for the target compound: C₂₁H₂₁ClN₄O₄S₃ (based on structural analogs).
Key Observations:
Sulfonyl Group Variations: The target compound and CAS 899732-21-9 share the 5-chlorothiophen-2-ylsulfonyl group, while CAS 941962-26-1 uses a 4-chlorobenzenesulfonyl moiety. Thiophene-based sulfonyl groups may enhance π-π stacking interactions compared to benzene derivatives .
Heterocyclic Modifications :
- The 4-ethoxybenzothiazole in the target compound introduces electron-donating ethoxy substituents, which may improve solubility compared to the 4-methylbenzothiazole in CAS 941962-26-1 .
- CAS 899732-21-9 incorporates a dihydronaphthothiazole ring, increasing hydrophobicity and steric bulk, which could limit membrane permeability .
Piperidine-4-Carboxamide Backbone :
- All compounds retain the piperidine-4-carboxamide core, suggesting its importance in binding to a common target (e.g., enzymes with hydrophobic pockets).
Hypothetical Pharmacological Implications
Although biological data are lacking, structural comparisons suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
